molecular formula C9H18ClNO2 B3009636 (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride CAS No. 2228436-07-3

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride

Cat. No.: B3009636
CAS No.: 2228436-07-3
M. Wt: 207.7
InChI Key: HKTDSXMBMZNEQB-UHFFFAOYSA-N
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Description

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of a base, such as sodium hydride, to deprotonate the starting material, followed by nucleophilic substitution to form the spirocyclic intermediate. The intermediate is then subjected to further reactions to introduce the methanol and hydrochloride functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by its spirocyclic structure. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both methanol and hydrochloride functionalities. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTDSXMBMZNEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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